molecular formula C10H9BrClN B594478 6-Bromo-8-methylquinoline hydrochloride CAS No. 1257665-18-1

6-Bromo-8-methylquinoline hydrochloride

Cat. No. B594478
CAS RN: 1257665-18-1
M. Wt: 258.543
InChI Key: WIILIZHVRUWNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methylquinoline hydrochloride is a chemical compound with the CAS Number: 1257665-18-1 . It has a molecular weight of 258.54 . The IUPAC name for this compound is 6-bromo-8-methylquinoline hydrochloride .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-methylquinoline hydrochloride is 1S/C10H8BrN.ClH/c1-7-5-9 (11)6-8-3-2-4-12-10 (7)8;/h2-6H,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Bromo-8-methylquinoline hydrochloride has a molecular weight of 258.54 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

6-Bromo-8-methylquinoline hydrochloride has been identified as a key compound in medicinal chemistry due to its quinoline scaffold, which is present in various therapeutic agents . Quinoline derivatives are known for their broad spectrum of bio-responses, including anticancer properties. The compound’s potential in anticancer research lies in its ability to act as a pharmacophore, a part of a molecule responsible for its biological activity, which can be further modified to enhance its efficacy against cancer cells.

Material Science: Synthesis of Advanced Materials

In material science, 6-Bromo-8-methylquinoline hydrochloride is used in the synthesis of advanced materials due to its reactive bromine atom, which can facilitate further chemical modifications . This compound can be incorporated into polymers or coatings to impart specific properties, such as increased resistance to degradation or enhanced electrical conductivity.

Chemical Synthesis: Green Chemistry

The compound plays a significant role in green chemistry, where it’s used in multicomponent one-pot reactions and solvent-free reaction conditions . These methods are designed to reduce waste and energy consumption, making the synthesis of quinoline derivatives more sustainable and environmentally friendly.

Analytical Research: Method Development

This compound is also utilized in analytical research for the development of new analytical methods . Its unique structure allows for the exploration of novel detection and quantification techniques, which can be applied to various fields, including environmental monitoring and pharmaceutical analysis.

Life Science: Biological Studies

In life science research, 6-Bromo-8-methylquinoline hydrochloride is used to study biological systems . Its interaction with biological molecules can provide insights into cellular processes and help in the discovery of new drug targets.

Pharmacology: Drug Design

The compound’s structure is advantageous in drug design, where it’s used as a building block for the synthesis of molecules with potential pharmacological activities . Its versatility allows for the creation of a wide range of bioactive molecules, contributing to the development of new medications.

Organic Chemistry: Reaction Mechanism Studies

Finally, 6-Bromo-8-methylquinoline hydrochloride is employed in organic chemistry to study reaction mechanisms . Its reactivity can be explored to understand complex chemical reactions, which is fundamental for advancing synthetic methodologies.

Safety and Hazards

The safety information for 6-Bromo-8-methylquinoline hydrochloride indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation .

properties

IUPAC Name

6-bromo-8-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILIZHVRUWNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682444
Record name 6-Bromo-8-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257665-18-1
Record name Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.